Brivanib

Beschreibung

This compound is under investigation for the treatment of HepatoCellular Carcinoma. This compound has been investigated for the treatment of Solid Tumors, Hepato Cellular Carcinoma (HCC), and Metastatic Colorectal Cancer (MCRC).

This compound is a pyrrolotriazine-based compound and an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with potential antineoplastic activity. BMS-540215 specifically targets and binds strongly to human VEGFR-2, a tyrosine kinase receptor and pro-angiogenic growth factor expressed almost exclusively on vascular endothelial cells. Blockade of VEGFR-2 by this agent may lead to an inhibition of VEGF-stimulated endothelial cell migration and proliferation, thereby inhibiting tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

a prodrug of BMS-540215; structure in first source

See also: this compound Alaninate (active moiety of).

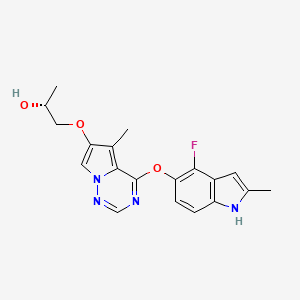

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUXEGQKLTGDX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215294 | |

| Record name | Brivanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649735-46-6 | |

| Record name | Brivanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivanib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11958 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brivanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 649735-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIVANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brivanib: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215) and its orally bioavailable prodrug, this compound Alaninate (B8444949) (BMS-582664), are potent and selective dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This technical guide provides an in-depth overview of the discovery process, from initial hit identification to the selection of the clinical candidate, and a detailed account of the chemical synthesis of this compound and its alaninate prodrug. The document outlines the mechanism of action, key structure-activity relationships (SAR), and detailed protocols for the primary enzymatic and cell-based assays used in its characterization. All quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams.

Discovery of this compound

The discovery of this compound was driven by the therapeutic potential of inhibiting angiogenesis, a critical process in tumor growth and metastasis, by targeting key receptor tyrosine kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold was identified as a versatile template for ATP-competitive kinase inhibitors.

Lead Identification and Optimization

The initial lead compound, BMS-540215 , emerged from a focused lead optimization program centered on the pyrrolotriazine core. Structure-activity relationship (SAR) studies were crucial in refining the molecule's potency and selectivity. Key findings from these studies indicated that a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolotriazine core were important for potent inhibition. The 4-position was found to accommodate a substituted aniline (B41778) group which occupies a lipophilic pocket in the kinase, contributing to selectivity.

A significant challenge with BMS-540215 was its poor aqueous solubility, which limited its oral bioavailability. To address this, a prodrug strategy was employed. A series of amino acid esters of the secondary alcohol in BMS-540215 were synthesized and evaluated. The L-alanine ester, This compound Alaninate (BMS-582664) , was selected as the clinical candidate due to its improved solubility and efficient in vivo conversion to the active parent compound, this compound.[4]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound Alaninate ((<i>S</i>)-((<i>R</i>)-1-(4-(4-Fluoro-2-methyl-1<i>H</i>-indol-5-yloxy)-5-methylpyrrolo[2,1-<i>f</i>][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), A Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor (BMS-540215) | CiNii Research [cir.nii.ac.jp]

- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Brivanib Alaninate: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, Mechanism of Action, Pharmacokinetics, and Clinical Development of the Dual VEGFR and FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib alaninate (B8444949) (BMS-582664) is an orally bioavailable prodrug of this compound (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Developed by Bristol-Myers Squibb, it was investigated primarily for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of this compound alaninate, encompassing its chemical identity, physicochemical characteristics, detailed mechanism of action, pharmacokinetic profile, and a summary of its clinical trial outcomes. The information is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound alaninate is the L-alanine ester prodrug of this compound.[1] This chemical modification enhances the aqueous solubility and oral bioavailability of the active compound.[2] Upon oral administration, this compound alaninate is rapidly and completely hydrolyzed in vivo to its active form, this compound.[3]

Chemical Structure

| Identifier | Value |

| IUPAC Name | [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][2][4][5]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate[5] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC--INVALID-LINK--OC(=O)--INVALID-LINK--N)C[5] |

| InChI | InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1[5] |

| InChIKey | LTEJRLHKIYCEOX-OCCSQVGLSA-N[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound alaninate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C22H24FN5O4 | [6] |

| Molecular Weight | 441.46 g/mol | [6] |

| Appearance | Solid powder | [7] |

| Solubility | Ethanol: 82 mg/mL (185.75 mM), DMSO: 82 mg/mL (185.75 mM) | [5] |

| XLogP3 | 3.1 | [4] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term. | [7] |

Mechanism of Action

This compound is an ATP-competitive inhibitor of receptor tyrosine kinases, primarily targeting VEGFR-2 and FGFR-1.[8] By blocking the ATP-binding site on these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.[9]

Kinase Inhibition Profile

The inhibitory activity of this compound against various kinases has been quantified through in vitro assays.

| Target Kinase | IC50 | Source |

| VEGFR-2 | 25 nM | [8] |

| FGFR-1 | 148 nM | [8] |

| VEGFR-1 | 380 nM | [8] |

This compound exhibits significantly lower potency against other kinases such as PDGFRβ, EGFR, LCK, PKCα, and JAK-3, with IC50 values all above 1900 nM.[8]

Signaling Pathway Inhibition

The dual inhibition of VEGFR and FGFR by this compound disrupts key signaling cascades involved in tumorigenesis.

Caption: this compound inhibits VEGFR-2 and FGFR-1 signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Detailed protocols for assessing the inhibitory activity of compounds like this compound against VEGFR-2 and FGFR-1 are commercially available and generally follow the principles outlined below.

VEGFR-2 Kinase Assay (Example using ADP-Glo™ Kinase Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Reaction Setup: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the wells of a 96-well plate.

-

Kinase Reaction Initiation: The reaction is started by adding the VEGFR-2 enzyme to the wells. The plate is then incubated at 30°C for a defined period (e.g., 45 minutes).

-

ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: The luminescence is measured using a microplate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

FGFR-1 Kinase Assay (Example using LanthaScreen™ Eu Kinase Binding Assay):

This assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by an inhibitor.

-

Reagent Preparation: Prepare solutions of the test compound (this compound), a kinase/antibody mixture, and a fluorescent tracer at 3x the final desired concentration.

-

Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium (Eu) donor on the antibody and the Alexa Fluor® 647 acceptor on the tracer.

-

Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curves.[8]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, this compound alaninate is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour for the active moiety, this compound.[6] The prodrug itself is not detected in plasma, indicating rapid and complete conversion.[4] The oral bioavailability of this compound is significantly improved when administered as the alaninate prodrug (55-97% in preclinical species) compared to the parent compound (22-88%).[2]

-

Distribution: this compound is expected to have a high volume of distribution in humans.[2]

-

Metabolism: this compound is extensively metabolized, primarily through oxidative and conjugative pathways.[3] The primary human cytochrome P450 enzymes involved in its metabolism are CYP1A2 and CYP3A4.[1]

-

Excretion: The primary route of elimination is through feces, accounting for approximately 81.5% of the administered radioactive dose in humans.[4] Renal excretion of unchanged this compound is minimal (around 12.2%).[4]

Pharmacokinetic Parameters in Humans

Pharmacokinetic parameters of this compound were evaluated in patients with advanced solid tumors following a single 800 mg oral dose of this compound alaninate.

| Parameter | Value | Source |

| Tmax (median) | 1 h | [6] |

| Cmax (geometric mean) | 6146 ng/mL | [6] |

| Terminal half-life (mean) | 13.8 h | [6] |

| Apparent oral clearance (geometric mean) | 14.7 L/h | [6] |

Clinical Trials

This compound alaninate has been evaluated in several clinical trials, primarily in patients with advanced hepatocellular carcinoma.

Phase II Studies

An open-label, Phase II study (NCT00355238) evaluated this compound as a first-line therapy in patients with unresectable, locally advanced, or metastatic HCC.[10]

-

Efficacy: The 6-month progression-free survival rate was 18.2%, with a median progression-free survival of 2.7 months. The median overall survival was 10.0 months.[10]

-

Safety: The most common adverse events included fatigue, hypertension, and diarrhea.[10]

Phase III Studies (BRISK-FL)

The BRISK-FL (this compound in First-Line) study was a multinational, randomized, double-blind, Phase III trial (NCT00858871) that compared this compound alaninate with sorafenib (B1663141) in patients with advanced HCC who had not received prior systemic therapy.[6][11]

-

Patient Demographics and Baseline Characteristics (BRISK-FL Trial):

| Characteristic | This compound (n=577) | Sorafenib (n=578) |

| Median Age (years) | 61 | 62 |

| Male (%) | 84 | 85 |

| ECOG Performance Status 0 (%) | 62 | 62 |

| Child-Pugh Score A (%) | 92 | 92 |

| Hepatitis B Positive (%) | 44 | 44 |

| Hepatitis C Positive (%) | 20 | 20 |

| Alcohol-Related (%) | 16 | 16 |

-

Efficacy: The study did not meet its primary endpoint of non-inferiority in overall survival (OS) for this compound compared to sorafenib. The median OS was 9.5 months for this compound and 9.9 months for sorafenib.[6] Secondary efficacy endpoints such as time to progression and objective response rate were similar between the two arms.[11]

-

Safety: this compound was associated with a higher incidence of certain grade 3/4 adverse events, including hyponatremia, fatigue, and hypertension, compared to sorafenib. Hand-foot-skin reaction was less frequent with this compound.[6]

Conclusion

This compound alaninate is a well-characterized dual inhibitor of VEGFR and FGFR with a clear mechanism of action and a predictable pharmacokinetic profile. While it demonstrated antitumor activity in early clinical trials, it ultimately did not show superior or non-inferior efficacy compared to the standard of care in a pivotal Phase III trial for first-line treatment of advanced HCC. Nevertheless, the extensive preclinical and clinical data available for this compound alaninate provide valuable insights for the development of future targeted therapies in oncology. The detailed information compiled in this guide serves as a comprehensive resource for researchers investigating angiogenesis inhibitors and the complex signaling pathways involved in cancer progression.

References

- 1. | BioWorld [bioworld.com]

- 2. Discovery and validation of biomarkers that respond to treatment with this compound alaninate, a small-molecule VEGFR-2/FGFR-1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study to determine the safety, pharmacokinetics and pharmacodynamics of a dual VEGFR and FGFR inhibitor, this compound, in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. This compound versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study - PubMed [pubmed.ncbi.nlm.nih.gov]

Brivanib's Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Its mechanism of action in endothelial cells is central to its anti-angiogenic and anti-tumor effects. By competitively inhibiting the ATP-binding sites of these key receptors, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[3][4] This technical guide provides an in-depth exploration of this compound's molecular interactions, its impact on critical signaling cascades, and detailed protocols for key experiments used to elucidate its mechanism of action.

Core Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound alaninate (B8444949), the oral prodrug, is rapidly hydrolyzed in vivo to its active moiety, this compound (BMS-540215).[1][5] this compound exerts its anti-angiogenic effects by targeting two critical receptor tyrosine kinase families expressed on endothelial cells:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily targeting VEGFR-2, the main mediator of VEGF-induced angiogenic signals, this compound also shows activity against VEGFR-1 and VEGFR-3.[2] VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling.[6] this compound blocks these initial phosphorylation events.[1][7]

-

Fibroblast Growth Factor Receptors (FGFRs): this compound inhibits FGFR-1, -2, and -3.[2] The FGF/FGFR axis is another important pro-angiogenic pathway and has been implicated in resistance to anti-VEGF therapies.[8][9] By inhibiting both pathways, this compound may offer a more comprehensive blockade of tumor angiogenesis.[8]

The simultaneous inhibition of both VEGFR and FGFR signaling pathways disrupts the complex and often redundant mechanisms that drive tumor neovascularization.[10]

Quantitative Data: Kinase Inhibition and Cellular Effects

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Ki).

| Target Kinase | IC50 (nmol/L) | Ki (nmol/L) | Reference |

| VEGFR-1 | 380 | - | [2] |

| VEGFR-2 | 25 | 26 | [1][2] |

| VEGFR-3 | 10 | - | [2] |

| FGFR-1 | 148 | - | [1][2] |

| FGFR-2 | 125 | - | [2] |

| FGFR-3 | 68 | - | [2] |

Table 1: this compound (BMS-540215) Kinase Inhibition. This table presents the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for various receptor tyrosine kinases.

| Cell Type | Stimulant | IC50 (nmol/L) | Reference |

| Endothelial Cells | VEGF | 40 | [2] |

| Endothelial Cells | FGF | 276 | [2] |

Table 2: Inhibition of Endothelial Cell Proliferation by this compound (BMS-540215). This table shows the IC50 values for the inhibition of endothelial cell proliferation stimulated by either Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor (FGF).

Signaling Pathways and Experimental Workflows

This compound's Impact on Downstream Signaling

By inhibiting the phosphorylation of VEGFR-2 and FGFR-1, this compound effectively blocks their downstream signaling cascades. Key pathways affected in endothelial cells include:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. This compound has been shown to significantly inhibit the phosphorylation of ERK1/2 in endothelial cells stimulated with VEGF or bFGF.[1][7]

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. This compound treatment leads to a reduction in Akt phosphorylation in response to VEGF and bFGF stimulation.[1][7]

The diagrams below, generated using Graphviz, illustrate these signaling pathways and a typical experimental workflow to study this compound's effects.

Caption: this compound Signaling Pathway Inhibition.

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blotting for Receptor Phosphorylation

This protocol is for determining the effect of this compound on VEGF- and bFGF-stimulated phosphorylation of VEGFR-2, FGFR-1, and downstream targets ERK1/2 and Akt.[11]

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or a relevant endothelial cell line (e.g., SK-HEP1) in endothelial growth medium.[11]

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2 µM) or vehicle control (DMSO) for 2-24 hours.[11]

-

Stimulate cells with recombinant human VEGF (e.g., 40-50 ng/mL) or bFGF (e.g., 40 ng/mL) for 10-15 minutes.[11][12]

-

-

Protein Extraction:

-

Immediately place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

-

Scrape cells and collect lysates in pre-chilled microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-FGFR (pan-Tyr), anti-total-FGFR-1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH).[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on endothelial cell proliferation.[14]

-

Cell Seeding and Treatment:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium.

-

Allow cells to attach overnight.

-

Replace the medium with low-serum (e.g., 1% FBS) medium containing varying concentrations of this compound or vehicle control.

-

Add VEGF (e.g., 20 ng/mL) or bFGF (e.g., 20 ng/mL) to stimulate proliferation.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the stimulated control.

-

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the effect of this compound on the formation of new blood vessels.[1][10]

-

Matrigel Preparation and Injection:

-

Thaw Matrigel on ice.

-

Mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 150 ng/mL) and bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).

-

For testing systemic delivery, administer this compound alaninate or vehicle to mice via oral gavage daily.[9]

-

Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.

-

-

Plug Excision and Analysis:

-

After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

For quantification of angiogenesis, measure the hemoglobin content of the plugs using a Drabkin's reagent kit.

-

Alternatively, fix the plugs in formalin, embed in paraffin, and section for immunohistochemical analysis.[1]

-

Immunohistochemistry (IHC) for CD31 and Ki-67

This protocol is for analyzing microvessel density and cell proliferation in tumor xenografts from this compound-treated animals.[10][15]

-

Tissue Preparation:

-

Harvest tumors from xenograft models treated with this compound or vehicle.

-

Fix tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount on charged slides.

-

-

Staining Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate with primary antibodies overnight at 4°C: anti-CD31 (for microvessel density) and anti-Ki-67 (for proliferation).

-

Wash with PBS and incubate with a biotinylated secondary antibody.

-

Wash with PBS and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.

-

-

Quantification:

-

For CD31, count the number of microvessels in several high-power fields per tumor section.

-

For Ki-67, determine the percentage of Ki-67-positive nuclei among the total number of tumor cells.

-

Conclusion

This compound's mechanism of action in endothelial cells is characterized by the potent and dual inhibition of VEGFR and FGFR signaling pathways. This leads to the downstream suppression of the ERK/MAPK and PI3K/Akt pathways, resulting in a significant reduction in endothelial cell proliferation, migration, and survival. The culmination of these effects is a powerful anti-angiogenic response that can inhibit tumor growth. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other multi-targeted tyrosine kinase inhibitors in the field of oncology.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. youtube.com [youtube.com]

- 3. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a dual FGF/VEGF inhibitor, is active both 1st and 2nd line against mouse pancreatic neuroendocrine tumors (PNET) developing adaptive/evasive resistance to VEGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voluntary oral administration of drugs in mice [protocols.io]

- 7. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alaninate for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epfl.ch [epfl.ch]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

Early Preclinical Studies of Brivanib in Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Brivanib, an orally available small molecule, has been a subject of significant interest in oncology research due to its targeted mechanism of action. As a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, it represents a strategic approach to concurrently target key drivers of tumor angiogenesis and growth.[1][2] This technical guide provides an in-depth summary of the core findings from early preclinical studies of this compound in various cancer models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.

Core Mechanism of Action

This compound is the prodrug of BMS-540215, its active moiety, which competitively inhibits ATP binding to the tyrosine kinase domains of VEGFR and FGFR.[3][4] This dual inhibition is critical as both VEGF and FGF pathways are implicated in tumor neovascularization and progression.[3][5] Preclinical evidence suggests that by blocking these pathways, this compound can effectively cut off the nutrient and growth factor supply to tumors, leading to an inhibition of tumor expansion.[6] The downstream effects of this targeted inhibition include reduced endothelial cell proliferation, decreased microvessel density, and induction of apoptosis within the tumor microenvironment.[3][6]

Quantitative Efficacy Data

The preclinical efficacy of this compound and its active form, BMS-540215, has been quantified across various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and in vivo anti-tumor activity observed in these foundational studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Active Moiety | IC50 (nmol/L) | Ki (nmol/L) |

| VEGFR-2 | BMS-540215 | 25 | 26 |

| VEGFR-1 | BMS-540215 | 380 | - |

| VEGFR-3 | BMS-540215 | 10 | - |

| FGFR-1 | BMS-540215 | 148 | - |

| FGFR-2 | BMS-540215 | 125 | - |

| FGFR-3 | BMS-540215 | 68 | - |

| Data sourced from Huynh et al., 2008.[3] |

Table 2: In Vitro Endothelial Cell Proliferation Inhibition

| Stimulating Factor | Cell Type | Inhibitor | IC50 (nmol/L) |

| VEGF | Human Umbilical Vein Endothelial Cells (HUVEC) | BMS-540215 | 40 |

| FGF | Human Umbilical Vein Endothelial Cells (HUVEC) | BMS-540215 | 276 |

| Data sourced from a 2007 study on biomarker discovery.[7] |

Table 3: In Vivo Anti-Tumor Activity in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Reference |

| Patient-Derived Xenograft (06-0606) | Hepatocellular Carcinoma | This compound | 50 | ~45% (vs. vehicle) | [3] |

| Patient-Derived Xenograft (06-0606) | Hepatocellular Carcinoma | This compound | 100 | ~87% (vs. vehicle) | [3] |

| L2987 | Lung Carcinoma | This compound Alaninate (B8444949) | 107 | 76% reduction in Ki-67 staining | [8] |

| L2987 | Lung Carcinoma | This compound Alaninate | 107 | 76% reduction in CD34 staining (microvessel density) | [8] |

| RIP-Tag2 (PNET) | Pancreatic Neuroendocrine Tumor | This compound | Not Specified | Significant survival benefit vs. control | [9] |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal preclinical studies to evaluate the efficacy and mechanism of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of BMS-540215 required to inhibit 50% of the activity (IC50) of target receptor tyrosine kinases.

Methodology:

-

Recombinant human kinase domains for VEGFR-1, -2, -3 and FGFR-1, -2, -3 were utilized.

-

Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Enzymes were incubated with varying concentrations of BMS-540215 in the presence of a biotinylated peptide substrate and ATP.

-

The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction was stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) were added to detect the phosphorylated substrate.

-

After another incubation period, the TR-FRET signal was read on a compatible plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of BMS-540215 on the proliferation of endothelial cells stimulated by VEGF or FGF.

Methodology:

-

HUVECs were seeded in 96-well plates in endothelial growth medium.

-

After attachment, cells were serum-starved for 24 hours.

-

The medium was then replaced with serum-free medium containing either VEGF (e.g., 10 ng/mL) or basic FGF (bFGF; e.g., 5 ng/mL) and varying concentrations of BMS-540215.

-

Cells were incubated for 72 hours.

-

Cell proliferation was quantified using a colorimetric assay, such as the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB).

-

The absorbance was read on a microplate reader, and IC50 values were determined from the dose-response curves.[7]

Human Tumor Xenograft Models in Athymic Mice

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound alaninate.

Methodology:

-

Human tumor cells (e.g., L2987 lung carcinoma, patient-derived hepatocellular carcinoma fragments) were implanted subcutaneously into the flank of athymic nude mice.[3][7]

-

Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).[7]

-

Mice were randomized into control (vehicle) and treatment groups.

-

This compound alaninate was administered orally, once daily, at specified doses (e.g., 50 or 100 mg/kg).[3]

-

Tumor volume was measured regularly (e.g., twice weekly) with calipers using the formula: (length × width²)/2.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and microvessel density (CD34).[3][8]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

References

- 1. adooq.com [adooq.com]

- 2. This compound alaninate for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical pharmacokinetics and in vitro metabolism of this compound (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug this compound alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism, Excretion, and Pharmacokinetics of Oral this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alaninate - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The antiangiogenic activity in xenograft models of this compound, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Brivanib: A Technical Deep Dive into its Role in Halting Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivanib is a potent, orally available small-molecule inhibitor targeting key signaling pathways involved in tumor angiogenesis, the formation of new blood vessels that tumors need to grow and spread. As a dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR), this compound presents a multi-pronged attack on tumor vascularization. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols from cited research, and visual representations of its targeted signaling pathways and experimental workflows. While showing initial promise, this compound's clinical development was ultimately discontinued (B1498344) after failing to meet primary endpoints in late-phase trials for hepatocellular carcinoma.[1] Nevertheless, the study of this compound offers valuable insights into the complexities of anti-angiogenic therapies and the role of the FGF signaling pathway in resistance to VEGF-targeted treatments.

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound is the L-alanine ester prodrug of BMS-540215, its active moiety.[2] BMS-540215 functions as an ATP-competitive inhibitor of receptor tyrosine kinases, with high affinity for both VEGFR and FGFR families.[2][3] This dual inhibition is critical, as the FGF signaling pathway has been identified as a key mechanism of resistance to therapies that solely target the VEGF pathway.[4][5] By blocking both, this compound aims to provide a more durable anti-angiogenic effect.[6]

The inhibition of VEGFR-2, in particular, is central to this compound's anti-angiogenic activity.[7] VEGFR-2 is the primary mediator of the mitogenic, chemotactic, and survival signals that VEGF transmits to endothelial cells, which are the building blocks of blood vessels.[8] By blocking the ATP-binding site on VEGFR-2, this compound prevents its phosphorylation and activation, thereby disrupting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[3][9]

Simultaneously, this compound targets FGFR-1, -2, and -3.[2] The FGF signaling pathway also plays a significant role in angiogenesis and tumor progression.[10] FGFs can stimulate endothelial cell proliferation and migration, and their upregulation has been implicated in the development of resistance to anti-VEGF therapies.[11] this compound's inhibition of FGFR disrupts these pro-angiogenic signals, offering a potential advantage over single-target anti-VEGF agents.

The downstream effects of this dual inhibition are a reduction in tumor microvessel density, an increase in apoptosis (programmed cell death) of tumor cells, and an inhibition of tumor cell proliferation.[2][12] Studies have shown that this compound's growth inhibition is associated with the downregulation of key cell cycle regulators.[2]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a comparative overview of its potency and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of this compound (BMS-540215)

| Target | IC50 (nmol/L) | Ki (nmol/L) | Notes |

| VEGFR-2 | 25[2][12] | 26[2][12] | ATP-competitive inhibition.[2] |

| VEGFR-1 | 380[2][12] | - | |

| VEGFR-3 | 10[12] | - | |

| FGFR-1 | 148[2][12] | - | |

| FGFR-2 | 125[2][12] | - | |

| FGFR-3 | 68[12] | - | |

| VEGF-stimulated Endothelial Cell Proliferation | 40[2][12] | - | |

| FGF-stimulated Endothelial Cell Proliferation | 276[2][12] | - |

Table 2: Preclinical In Vivo Efficacy of this compound

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |

| Human Hepatocellular Carcinoma (HCC) Xenografts | 100 mg/kg, oral, once daily | Significant suppression in 5 of 6 xenograft lines.[9] | Growth inhibition correlated with decreased phosphorylated VEGFR-2, increased apoptosis, and reduced microvessel density.[9] |

| Mouse Pancreatic Neuroendocrine Tumors (PNET) | Not specified | Enduring tumor stasis and angiogenic blockade.[11] | Extended overall survival compared to sorafenib (B1663141).[11] Effective as both first-line and second-line therapy after resistance to VEGF inhibitors.[11] |

Table 3: Clinical Trial Outcomes for this compound in Advanced Hepatocellular Carcinoma (HCC)

| Trial (Line of Therapy) | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) / Time to Progression (TTP) | Objective Response Rate (ORR) |

| Phase II (First-line) | This compound 800 mg daily | 10.0 months[13] | 2.7 months[13] | 7.3% (1 CR, 3 PR)[13] |

| Phase II (Second-line after anti-angiogenic therapy) | This compound 800 mg daily | 9.79 months[14] | 2.7 months (TTP)[14] | 4.3%[14] |

| BRISK-FL (Phase III, First-line) | This compound vs. Sorafenib | Did not meet non-inferiority primary endpoint.[1] | - | - |

| BRISK-PS (Phase III, Second-line after sorafenib) | This compound | 9.4 months[15] | 4.2 months (TTP)[15] | 10%[15] |

| BRISK-PS (Phase III, Second-line after sorafenib) | Placebo | 8.2 months[15] | 2.7 months (TTP)[15] | 2%[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound (BMS-540215) against various receptor tyrosine kinases.

-

Methodology:

-

Recombinant human kinase domains (e.g., VEGFR-2, FGFR-1) were expressed as GST-fusion proteins in an insect cell/baculovirus system and purified.[16]

-

Kinase reactions were performed in a buffer containing the purified enzyme, a peptide substrate, ATP, and γ-³³P-ATP.[16]

-

This compound, dissolved in DMSO, was added to the reaction at various concentrations.[16]

-

The reactions were incubated to allow for phosphorylation of the substrate.[16]

-

The reactions were terminated, and the amount of phosphorylated substrate was quantified to determine the extent of kinase inhibition.[16]

-

IC50 values were calculated as the concentration of this compound required to inhibit 50% of the kinase activity.[16]

-

Cell-Based Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of endothelial cells stimulated by VEGF or FGF.

-

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) were cultured in appropriate media.

-

Cells were seeded in multi-well plates and starved of growth factors.

-

Cells were then stimulated with either recombinant human VEGF or FGF in the presence of varying concentrations of this compound.[2][12]

-

After an incubation period, cell proliferation was measured using a standard method such as the MTS or BrdU incorporation assay.

-

IC50 values were determined as the concentration of this compound that inhibited 50% of the growth factor-stimulated cell proliferation.[2][12]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Methodology:

-

Human tumor cells (e.g., HCC cell lines like SK-HEP1 and HepG2) were implanted subcutaneously into immunocompromised mice.[9][12]

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally, typically once daily, at specified doses (e.g., 50 or 100 mg/kg).[12][16] The control group received a vehicle control.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis, including immunohistochemistry and Western blotting.[9]

-

Immunohistochemistry: Tumor sections were stained with antibodies against markers of interest, such as CD31 for microvessel density, Ki-67 for proliferation, and TUNEL for apoptosis.[9]

-

Western Blotting: Tumor lysates were analyzed by Western blotting to assess the phosphorylation status of key signaling proteins like VEGFR-2, Akt, and ERK.[9][12]

-

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

This compound's Inhibition of VEGF and FGF Signaling Pathways

Caption: this compound inhibits VEGFR and FGFR, blocking downstream signaling pathways like PI3K/AKT and RAS/MAPK.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: A typical workflow for assessing this compound's in vivo efficacy in a tumor xenograft model.

Conclusion

This compound represents a rational approach to anti-angiogenic therapy by dually targeting the VEGFR and FGFR pathways. Preclinical studies robustly demonstrated its ability to inhibit tumor growth through the suppression of angiogenesis and direct effects on tumor cells. However, these promising early results did not translate into superior clinical outcomes in late-stage trials for hepatocellular carcinoma when compared to the standard of care.[1][15] The journey of this compound from bench to bedside underscores the challenges in developing effective anti-angiogenic agents and highlights the complexity of tumor biology and the development of therapeutic resistance. The data and insights gained from the extensive research on this compound continue to be valuable for the ongoing development of novel cancer therapies, particularly those aimed at overcoming resistance to existing treatments.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound alaninate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound, a dual FGF/VEGF inhibitor, is active both 1st and 2nd line against mouse pancreatic neuroendocrine tumors (PNET) developing adaptive/evasive resistance to VEGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C19H19FN4O3 | CID 11234052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. This compound alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel dual VEGF-R2/bFGF-R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phase II, open-label study of this compound as first-line therapy in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound in patients with advanced hepatocellular carcinoma who were intolerant to sorafenib or for whom sorafenib failed: results from the randomized phase III BRISK-PS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

Brivanib's Molecular Landscape Beyond VEGFR/FGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215), and its prodrug this compound Alaninate (BMS-582664), is a potent ATP-competitive inhibitor primarily known for its dual targeting of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). While its anti-angiogenic properties through this dual inhibition are well-documented, a comprehensive understanding of its broader kinase selectivity is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying mechanisms of resistance. This technical guide provides a detailed overview of the molecular targets of this compound beyond the VEGFR/FGFR families, presenting quantitative data, detailed experimental methodologies for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound (BMS-540215)

This compound's active moiety, BMS-540215, has been profiled against a broad panel of kinases to determine its selectivity. While it demonstrates high potency against VEGFR and FGFR family members, its activity against other kinases is significantly lower. A publicly available KINOMEscan™ dataset from the HMS LINCS Project (Dataset ID: 20180) provides comprehensive binding data for this compound against over 400 kinases. The results are typically measured as a percentage of the control, where a lower percentage indicates stronger binding of the compound to the kinase.

Analysis of this dataset and other published data reveals a landscape of potential off-target interactions. The following tables summarize the known quantitative data for this compound's targets.

Table 1: Primary and Secondary Kinase Targets of this compound (BMS-540215)

| Kinase Target | IC50 / Ki (nM) | Assay Type | Reference |

| VEGFR Family | |||

| VEGFR-2 (KDR) | 25 (IC50), 26 (Ki) | In vitro kinase assay | [1] |

| VEGFR-3 (FLT4) | 10 (IC50) | In vitro kinase assay | [1] |

| VEGFR-1 (FLT1) | 380 (IC50) | In vitro kinase assay | [1] |

| FGFR Family | |||

| FGFR-3 | 68 (IC50) | In vitro kinase assay | [1] |

| FGFR-2 | 125 (IC50) | In vitro kinase assay | [1] |

| FGFR-1 | 148 (IC50) | In vitro kinase assay | [1] |

| Other Kinases (from KINOMEscan™) | % Control @ 1µM | Binding Assay | HMS LINCS (20180) |

| EPHA7 | 0.5 | KINOMEscan | [2] |

| TEK (Tie2) | 1.5 | KINOMEscan | [2] |

| LCK | 3.5 | KINOMEscan | [2] |

| SRC | 5 | KINOMEscan | [2] |

| FYN | 6 | KINOMEscan | [2] |

| MAPK12 (p38g) | 9.5 | KINOMEscan | [2] |

| EPHA4 | 10.5 | KINOMEscan | [2] |

| YES1 | 11 | KINOMEscan | [2] |

| EPHB4 | 12 | KINOMEscan | [2] |

| FRK | 12 | KINOMEscan | [2] |

| CSK | 14 | KINOMEscan | [2] |

Note: The KINOMEscan™ data represents binding affinity as a percentage of a dimethyl sulfoxide (B87167) (DMSO) control. A lower value signifies stronger binding.

Table 2: Kinases with Low Affinity for this compound (BMS-540215)

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| PDGFRβ | >1900 | In vitro kinase assay | [3] |

| EGFR | >1900 | In vitro kinase assay | [3] |

| LCK | >1900 | In vitro kinase assay | [3] |

| PKCα | >1900 | In vitro kinase assay | [3] |

| JAK-3 | >1900 | In vitro kinase assay | [3] |

Note: The data in Table 2 is from initial characterization studies. The KINOMEscan™ data in Table 1 provides a more comprehensive screen where some kinases, like LCK, show moderate binding at a high concentration (1µM), which may not be reflected in enzymatic IC50 assays designed to measure potent inhibition.

Signaling Pathways of Potential Off-Targets

The KINOMEscan™ data suggests that this compound may interact with several kinases outside the VEGFR/FGFR families, albeit with lower affinity. Understanding the signaling pathways of these potential off-targets is important for predicting biological consequences.

Src Family Kinases (Src, Lck, Fyn)

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[4] Lck is particularly critical for T-cell receptor (TCR) signaling.[5] Inhibition of these kinases could have implications for immune modulation and other cellular functions.

TEK / Tie2 Signaling

TEK, also known as Tie2, is a receptor tyrosine kinase primarily expressed on endothelial cells. It plays a critical role in vascular development, remodeling, and stability, modulated by its angiopoietin ligands.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound's kinase inhibition profile.

In Vitro Radiometric Protein Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Methodology:

-

Reagents and Buffers:

-

Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.0), 1.5-4 mM MnCl₂, 0.5 mM DTT, 25 µg/mL BSA.[3] The exact metal ion concentration may vary depending on the specific kinase.

-

ATP Mix: A mixture of unlabeled ("cold") ATP and [γ-³³P]-ATP or [γ-³²P]-ATP. A common final ATP concentration is 1-10 µM, near the Km for many kinases.[7]

-

Substrate: A generic or specific peptide/protein substrate, often at a concentration of 50-100 µg/mL.[3]

-

Kinase: Recombinant purified kinase (e.g., GST-fusion protein) at a concentration determined empirically for linear reaction kinetics (e.g., 5-10 ng per reaction).[3]

-

Test Compound: this compound dissolved in DMSO, serially diluted to create a dose-response curve.

-

Termination Solution: 15% Trichloroacetic Acid (TCA).[3]

-

-

Assay Procedure:

-

In a 96-well plate, combine the kinase, substrate, and kinase buffer.

-

Add serially diluted this compound or DMSO (for control wells) to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP mix to all wells.

-

Incubate the plate at 27-30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear phase.[3]

-

Terminate the reaction by adding cold TCA to each well.[3]

-

Allow the phosphorylated substrate to precipitate on ice.

-

Transfer the contents of the wells to a filter plate (e.g., Unifilter plates).

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay for Target Inhibition (Western Blot)

This method is used to determine if this compound can inhibit the phosphorylation of a target kinase within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., SK-HEP1 or HepG2 cells for VEGFR/FGFR signaling) in standard growth medium.[8]

-

Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).[8]

-

Stimulate the cells with a relevant ligand (e.g., VEGF or bFGF at 40 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation of the target kinase and its downstream effectors.[8]

-

-

Lysate Preparation:

-

Place the culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in a RIPA or similar lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at high speed at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Milk is generally avoided as a blocking agent for phospho-protein detection due to the presence of phosphoprotein casein.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2 (Tyr1054/1059)) overnight at 4°C.[8]

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

For a loading control, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein (e.g., α-tubulin or GAPDH).

-

Conclusion

This compound is a potent dual inhibitor of VEGFR and FGFR. While its selectivity for these primary targets is well-established, comprehensive kinase profiling reveals a broader, albeit weaker, interaction landscape. At micromolar concentrations, this compound shows binding activity against several other kinases, including members of the Src family (Src, Lck, Fyn), TEK (Tie2), and Ephrin receptors (EPHA7). This off-target activity, while significantly less potent than its primary targeting, may contribute to the overall pharmacological profile of the drug, including potential side effects or secondary mechanisms of action. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize the molecular interactions of this compound and other kinase inhibitors. A thorough understanding of a drug's complete target profile is indispensable for the continued development of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. Src family kinase - Wikipedia [en.wikipedia.org]

- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 6. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Design and Biological Evaluation of a Dual Specificity Kinase Inhibitor Targeting Cell Cycle Progression and Angiogenesis | PLOS One [journals.plos.org]

- 8. academic.oup.com [academic.oup.com]

Brivanib's Impact on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215) is a potent, ATP-competitive oral tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] By dual-targeting these critical pro-angiogenic pathways, this compound demonstrates significant anti-tumor activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on downstream signaling cascades, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasion, and metastasis.[3] The VEGF and FGF signaling pathways are two of the most critical drivers of tumor angiogenesis.[4][5] this compound alaninate (B8444949) (BMS-582664), the l-alanine (B1666807) ester prodrug of this compound, is designed to inhibit both of these pathways, offering a promising strategy to overcome resistance mechanisms associated with single-pathway inhibition.[6][7] Preclinical and clinical studies have demonstrated this compound's ability to inhibit tumor growth and angiogenesis in various cancer models, including hepatocellular carcinoma (HCC).[4][8][9] This guide delves into the molecular mechanisms underlying this compound's therapeutic effects.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR and FGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[2][10] This inhibition leads to a reduction in endothelial cell proliferation and migration, and an increase in apoptosis, ultimately suppressing tumor-associated angiogenesis.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (BMS-540215)

| Target Kinase | IC50 (nmol/L) | Ki (nmol/L) |

| VEGFR-1 | 380 | - |

| VEGFR-2 | 25 | 26 |

| VEGFR-3 | 10 | - |

| FGFR-1 | 148 | - |

| FGFR-2 | 125 | - |

| FGFR-3 | 68 | - |

Data compiled from multiple sources.[2][8]

Table 2: In Vitro Cellular Activity of this compound (BMS-540215)

| Cell-Based Assay | Stimulant | IC50 (nmol/L) |

| Endothelial Cell Proliferation | VEGF | 40 |

| Endothelial Cell Proliferation | FGF | 276 |

Data compiled from multiple sources.[2]

Impact on Downstream Signaling Pathways

This compound's inhibition of VEGFR and FGFR leads to the downregulation of two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. Both pathways are critical for cell proliferation, survival, and angiogenesis.

The VEGFR/FGFR Signaling Axis and this compound's Point of Intervention

The following diagram illustrates the canonical VEGFR and FGFR signaling pathways and highlights the inhibitory action of this compound.

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Studies have shown that in VEGF- and bFGF-stimulated cells, this compound significantly inhibits the phosphorylation of VEGFR-2, FGFR-1, ERK1/2, and Akt.[4][8] This leads to the downregulation of cell cycle regulators such as cyclin D1, Cdk-2, Cdk-4, and cyclin B1, and an increase in apoptosis, as evidenced by increased cleaved caspase-3 and PARP.[8][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Downstream Signaling Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the VEGFR/FGFR signaling pathways following treatment with this compound.

5.1.1. Cell Culture and Treatment

-

Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., SK-HEP1, HepG2) in appropriate media.[8]

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Stimulate cells with recombinant human VEGF (e.g., 50 ng/mL) or bFGF (e.g., 50 ng/mL) for 15-30 minutes.

5.1.2. Protein Extraction and Quantification

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates in pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA protein assay kit.

5.1.3. SDS-PAGE and Western Blotting

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-VEGFR-2 (Tyr1175)

-

Total VEGFR-2

-

Phospho-FGFR (Tyr653/654)

-

Total FGFR

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

Phospho-Akt (Ser473)

-

Total Akt

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

Caption: Western blot experimental workflow.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cell viability and proliferation.

5.2.1. Procedure

-

Seed cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.[11]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Cell proliferation (MTT) assay workflow.

Conclusion

This compound is a dual inhibitor of VEGFR and FGFR, key drivers of tumor angiogenesis. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. This results in reduced cell proliferation and survival, and increased apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other multi-targeted tyrosine kinase inhibitors in preclinical and clinical research. While this compound showed promise in early studies, it did not demonstrate superior overall survival compared to sorafenib (B1663141) in some phase III trials for advanced HCC.[9][12][13] Further research is warranted to identify patient populations that may derive the most benefit from this compound treatment and to explore its potential in combination therapies.[14]

References

- 1. adooq.com [adooq.com]

- 2. This compound alaninate - Wikipedia [en.wikipedia.org]

- 3. This compound, A Novel Dual VEGF-R2/bFGF-R Inhibitor | Anticancer Research [ar.iiarjournals.org]

- 4. This compound alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Metabolism, Excretion, and Pharmacokinetics of Oral this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound Fails to Live Up to the Promise of Early Studies - The ASCO Post [ascopost.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound in patients with advanced hepatocellular carcinoma who were intolerant to sorafenib or for whom sorafenib failed: results from the randomized phase III BRISK-PS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Phase III randomized, placebo-controlled study of cetuximab plus this compound alaninate versus cetuximab plus placebo in patients with metastatic, chemotherapy-refractory, wild-type K-RAS colorectal carcinoma: the NCIC Clinical Trials Group and AGITG CO.20 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Brivanib's active moiety BMS-540215

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-540215 is the active moiety of the investigational drug Brivanib Alaninate (B8444949) (BMS-582664). This compound alaninate is a prodrug designed to improve the oral bioavailability of BMS-540215.[1] In vivo, the alanine (B10760859) ester of this compound is hydrolyzed to form BMS-540215, a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[2][3] This document provides a comprehensive overview of the pharmacological profile of BMS-540215, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

BMS-540215 functions as an ATP-competitive inhibitor, targeting the kinase domains of VEGFR and FGFR.[4][5] By binding to the ATP pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[5] These pathways are critical for tumor angiogenesis, proliferation, and survival.[6][7] The dual inhibition of both VEGFR and FGFR signaling pathways may offer a more comprehensive anti-angiogenic strategy, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[8]

Signaling Pathways and Inhibition

BMS-540215 primarily targets VEGFR-2 and FGFR-1, key drivers of angiogenesis.[7][9] The diagrams below illustrate the points of inhibition within these signaling cascades.

References

- 1. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Initial In Vitro Evidence of Brivanib's Anti-Tumor Activity: A Technical Guide

Introduction

Brivanib is an orally available small molecule that functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2][3] These signaling pathways are critical in tumor angiogenesis and proliferation, making their simultaneous inhibition a rational therapeutic strategy for various solid tumors.[4][5][6] this compound alaninate (B8444949), a prodrug, is rapidly and efficiently converted to its active moiety, this compound (BMS-540215), in vivo.[1][7][8] This document provides a detailed overview of the initial in vitro studies that established the foundational evidence for this compound's anti-tumor activities, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Inhibitory Activity

The anti-tumor activity of this compound is rooted in its potent inhibition of key tyrosine kinases and its consequent effects on cellular proliferation. The following tables summarize the quantitative data from initial in vitro assays.

Table 1: Kinase Inhibitory Potency of this compound's Active Moiety (BMS-540215)